molecular formula C26H29N3O4S B11593427 (5Z)-5-(4-butoxy-3-ethoxybenzylidene)-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-5-(4-butoxy-3-ethoxybenzylidene)-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11593427
M. Wt: 479.6 g/mol
InChI Key: FUMQPVYRXUXGQW-QJOMJCCJSA-N
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Description

The compound (5Z)-5-[(4-BUTOXY-3-ETHOXYPHENYL)METHYLIDENE]-2-(4-PROPOXYPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE is a complex organic molecule that belongs to the class of triazolothiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(4-BUTOXY-3-ETHOXYPHENYL)METHYLIDENE]-2-(4-PROPOXYPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE typically involves multi-step organic reactions. The process begins with the preparation of the core triazolothiazole structure, followed by the introduction of the butoxy, ethoxy, and propoxy substituents. Common reagents used in these reactions include various alkyl halides, base catalysts, and solvents such as dichloromethane or ethanol. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring and adjusting reaction conditions is common to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(4-BUTOXY-3-ETHOXYPHENYL)METHYLIDENE]-2-(4-PROPOXYPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE: can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic rings, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperatures, specific pH levels, and the presence of catalysts to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

(5Z)-5-[(4-BUTOXY-3-ETHOXYPHENYL)METHYLIDENE]-2-(4-PROPOXYPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE: has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity is explored for potential therapeutic applications, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to investigate its potential as a drug candidate for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism by which (5Z)-5-[(4-BUTOXY-3-ETHOXYPHENYL)METHYLIDENE]-2-(4-PROPOXYPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. For example, it could inhibit a key enzyme in a metabolic pathway, resulting in the accumulation or depletion of certain metabolites.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5Z)-5-[(4-BUTOXY-3-ETHOXYPHENYL)METHYLIDENE]-2-(4-PROPOXYPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE: stands out due to its unique combination of substituents and the triazolothiazole core, which confer specific chemical and biological properties not found in other similar compounds

Properties

Molecular Formula

C26H29N3O4S

Molecular Weight

479.6 g/mol

IUPAC Name

(5Z)-5-[(4-butoxy-3-ethoxyphenyl)methylidene]-2-(4-propoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C26H29N3O4S/c1-4-7-15-33-21-13-8-18(16-22(21)31-6-3)17-23-25(30)29-26(34-23)27-24(28-29)19-9-11-20(12-10-19)32-14-5-2/h8-13,16-17H,4-7,14-15H2,1-3H3/b23-17-

InChI Key

FUMQPVYRXUXGQW-QJOMJCCJSA-N

Isomeric SMILES

CCCCOC1=C(C=C(C=C1)/C=C\2/C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)OCCC)S2)OCC

Canonical SMILES

CCCCOC1=C(C=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)OCCC)S2)OCC

Origin of Product

United States

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